molecular formula C18H21FN4O3S B2470884 (4-(cyclopropylsulfonyl)piperazin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 1219904-42-3

(4-(cyclopropylsulfonyl)piperazin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Cat. No. B2470884
CAS RN: 1219904-42-3
M. Wt: 392.45
InChI Key: MXOCVNNKOCKLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(cyclopropylsulfonyl)piperazin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H21FN4O3S and its molecular weight is 392.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure

  • A study by Wang et al. (2015) discusses the synthesis and structure of N-phenylpyrazolyl aryl methanones derivatives, including compounds with arylsulfonyl moieties similar to (4-(cyclopropylsulfonyl)piperazin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone. These compounds show herbicidal and insecticidal activities (Wang et al., 2015).
  • Lv et al. (2013) synthesized novel pyrazole carboxamide derivatives, including structures containing piperazine moieties. These compounds were characterized using various spectroscopic methods, indicating the potential for diverse biological applications (Lv et al., 2013).

Biological Activities

  • Research by Sanjeeva et al. (2022) highlighted the synthesis of 1,5-disubstituted pyrazole and isoxazole derivatives with structures similar to the compound . These compounds demonstrated significant antibacterial and antifungal activities (Sanjeeva et al., 2022).
  • A study by Mallikarjuna et al. (2014) on (piperazin-1-yl) methanone derivates, similar in structure to the compound of interest, showed notable anticancer and antituberculosis activities. Some derivatives exhibited both anticancer and antituberculosis effects (Mallikarjuna et al., 2014).

Antimicrobial and Anticancer Properties

  • Jadhav et al. (2015) synthesized fluorine-containing pyrazolyl benzoxazoles with structures related to the compound , which were evaluated for biological activity, demonstrating the potential for antimicrobial applications (Jadhav et al., 2015).
  • Nagaraj et al. (2018) synthesized triazole analogues of piperazine, similar in structure to the compound , showing significant antibacterial activity against various human pathogenic bacteria (Nagaraj et al., 2018).

Additional Applications

  • Gadakh et al. (2010) explored the synthesis of fluorine-containing pyrazoles and benzo[d]oxazoles, demonstrating antimicrobial activities. These findings suggest potential applications in pharmaceuticals for the compound (Gadakh et al., 2010).

properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3S/c1-21-17(12-16(20-21)13-2-4-14(19)5-3-13)18(24)22-8-10-23(11-9-22)27(25,26)15-6-7-15/h2-5,12,15H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOCVNNKOCKLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.